2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core followed by the introduction of the tetrazole group. One common method involves the reaction of 4-methylphenylhydrazine with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with sodium azide and a suitable aldehyde to introduce the tetrazole moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4- {2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid : Contains a similar tetrazole group but has different substituents .
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Shares the tetrazole moiety but differs in the core structure.
Uniqueness
2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one is unique due to its combination of a quinazolinone core and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C17H14N6O |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N6O/c1-11-6-8-12(9-7-11)16-20-22-23(21-16)10-15-18-14-5-3-2-4-13(14)17(24)19-15/h2-9H,10H2,1H3,(H,18,19,24) |
InChI Key |
VJOPTJSPUBHHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.